

In Vivo Pharmacodynamics of SAR125844: A Technical Guide

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Compound of Interest		
Compound Name:	SAR125844	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo pharmacodynamics of **SAR125844**, a potent and selective inhibitor of the MET tyrosine kinase. The information presented is compiled from preclinical studies and is intended to serve as a valuable resource for professionals in the field of oncology drug development.

Introduction

SAR125844 is a triazolopyridazine derivative that acts as a selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase.[1][2] Activation of the MET/HGF (Hepatocyte Growth Factor) signaling pathway is a known driver in various human cancers, promoting tumor initiation, metastasis, and angiogenesis.[3][4] **SAR125844** has been developed for intravenous administration to target tumors with MET gene amplification or pathway addiction.[3][4]

Mechanism of Action

SAR125844 exerts its anti-tumor effects by binding to the MET kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[3][4] The primary pathways affected are the PI3K/AKT and RAS/MAPK pathways, which are crucial for cell proliferation, survival, and migration.[3][4] In preclinical models, this inhibition leads to cell cycle arrest, induction of apoptosis, and a reduction in tumor cell migration.[3][5]



In Vivo Pharmacodynamic Profile

The in vivo pharmacodynamic activity of **SAR125844** has been primarily evaluated in human gastric cancer xenograft models with MET gene amplification, specifically the SNU-5 and Hs 746T cell lines.[3]

MET Phosphorylation Inhibition

Intravenous administration of **SAR125844** leads to a potent, dose- and time-dependent inhibition of MET phosphorylation in vivo.[3]

- In SNU-5 Tumors: A single intravenous dose of 45 mg/kg resulted in complete (99%) inhibition of pMETY1349 within 1 hour, which was maintained for 4 hours. A partial inhibition (59%) was still observed at 24 hours post-administration.[5]
- In Hs 746T Tumors: A single intravenous dose of 20 mg/kg led to complete MET kinase inhibition for 4 hours (96%) and significant inhibition at 24 hours (80%), with partial inhibition (61%) still evident at 48 hours.[2] The use of a nanosuspension formulation of **SAR125844** demonstrated a prolonged duration of MET kinase inhibition for up to 7 days.[3][4]

Downstream Pathway Modulation

The inhibition of MET phosphorylation by **SAR125844** translates to the suppression of downstream signaling molecules. In the SNU-5 xenograft model, a 45 mg/kg intravenous dose resulted in a time-dependent reduction in the phosphorylation of AKT (pAKTS473) and MEK (pMEKS217/221).[5]

Quantitative In Vivo Efficacy

SAR125844 has demonstrated significant dose-dependent anti-tumor activity in MET-amplified xenograft models.

- SNU-5 Xenograft Model: Daily or every-2-days intravenous treatment with SAR125844
 promoted dose-dependent tumor regression at tolerated doses.[3]
- Hs 746T Xenograft Model: A nanosuspension formulation of SAR125844 administered intravenously resulted in complete tumor regression in 7 out of 8 mice at doses of 53, 106,



and 213 mg/kg.[2] At these doses, more than 80% MET inhibition was maintained for 48 to 96 hours.[2]

Table 1: Summary of In Vivo Pharmacodynamic Effects of SAR125844

Animal Model	Cell Line	Dose (IV)	Formulati on	Time Point	Endpoint	Result
Mouse	SNU-5	45 mg/kg	Solution	1-4 hours	pMETY134 9 Inhibition	99%
Mouse	SNU-5	45 mg/kg	Solution	24 hours	pMETY134 9 Inhibition	59%
Mouse	Hs 746T	20 mg/kg	Solution	4 hours	pMET Inhibition	96%
Mouse	Hs 746T	20 mg/kg	Solution	24 hours	pMET Inhibition	80%
Mouse	Hs 746T	20 mg/kg	Solution	48 hours	pMET Inhibition	61%
Mouse	Hs 746T	53, 106, 213 mg/kg	Nanosuspe nsion	End of study	Tumor Regression	Complete regression in 7 of 8 mice

Experimental Protocols Animal Models and Tumor Implantation

Female SCID mice were used for the in vivo studies.[3] Human gastric cancer cell lines with MET amplification, SNU-5 and Hs 746T, were subcutaneously implanted.[3] Tumors were allowed to grow to a volume of 200-400 mm³ before the commencement of treatment.[3]

Drug Formulation and Administration

For in vivo studies, **SAR125844** was formulated in two ways:



- Solution: Sulfobutylether-β-cyclodextrin 40% in acidified water.[3]
- Nanosuspension: PVPK17/DOC/Tris (0.4/0.08/0.016%) in dextrose, adjusted to pH 7.4.[3]

The drug was administered intravenously via the tail vein.[3]

Pharmacokinetic Analysis

Blood and tumor samples were collected at various time points (5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours) after a single intravenous administration.[3] **SAR125844** concentrations in plasma and tumor tissue were determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

Pharmacodynamic Analysis

Tumor tissues were collected at specified time points after drug administration. The levels of phosphorylated MET (pMET), total MET, phosphorylated AKT (pAKT), total AKT, phosphorylated MEK (pMEK), and total MEK were assessed using Western blotting and ELISA.[5] Immunohistochemistry was also used to evaluate pMET levels in tumor tissue.[5]

Western Blotting Protocol (General)

- Tissue Lysis: Tumor tissues are homogenized in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
- SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfatepolyacrylamide gel electrophoresis.
- Electrotransfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.



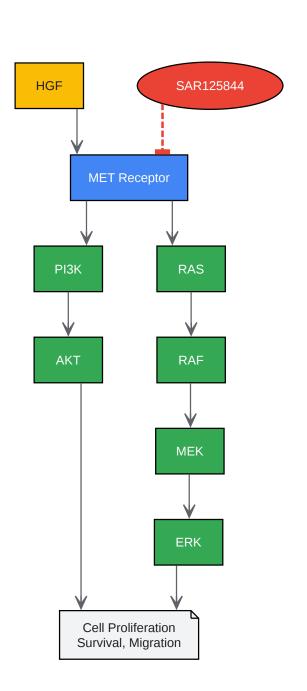
- Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., p-MET Y1349, MET, p-AKT S473, AKT, p-MEK S217/221, MEK).
- Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

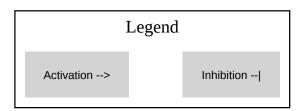
Antitumor Efficacy Studies

Tumor-bearing mice were treated with **SAR125844** or vehicle control according to the specified dosing schedule. Tumor volumes were measured regularly (e.g., twice a week) using calipers. The body weight of the animals was also monitored as an indicator of toxicity.[3]

Visualizations



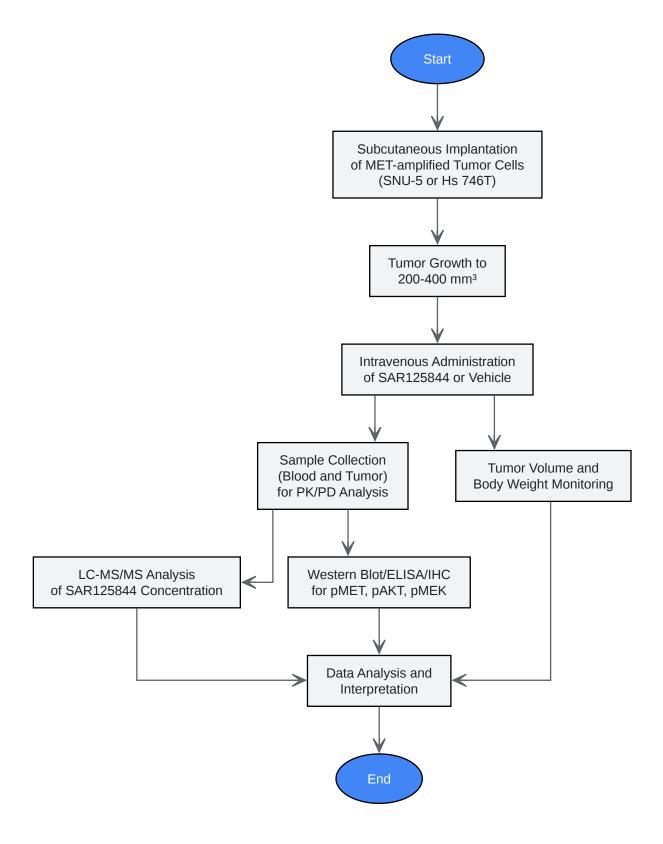




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Caption: SAR125844 inhibits MET signaling.





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Caption: Workflow for in vivo studies.



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